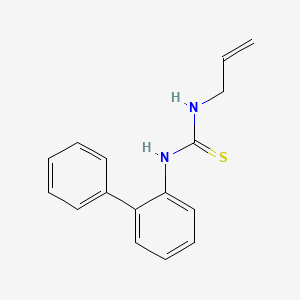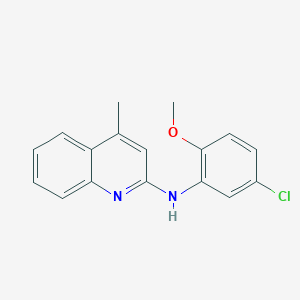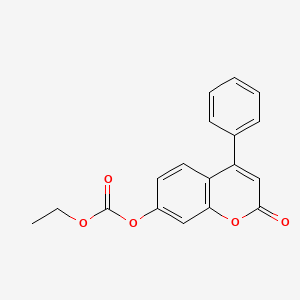![molecular formula C18H10BrClF3NO B5149953 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5149953.png)
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the naphthamide family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions that are essential for the survival and growth of cancer cells. Specifically, the compound has been shown to interact with the bromodomain and extraterminal (BET) family of proteins, which are involved in regulating gene expression and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide in lab experiments is its high potency and selectivity for BET proteins, which allows for specific targeting of these proteins in cellular and animal models. However, one limitation is that the compound is relatively unstable and can degrade over time, which can affect its activity and reproducibility in experiments.
Future Directions
There are several future directions for research on 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide. One direction is to further investigate its mechanism of action and identify other protein targets that may be involved in its biological effects. Another direction is to optimize the synthesis method and develop more stable analogs of the compound that can be used in long-term experiments. Additionally, there is potential for the development of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide as a therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide involves the reaction of 5-bromo-1-naphthoic acid with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran and results in the formation of a white solid that can be purified by recrystallization.
Scientific Research Applications
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide has been used in various scientific research applications, including as a tool compound for studying protein-protein interactions, as a fluorescent probe for imaging intracellular structures, and as a potential therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClF3NO/c19-14-6-2-3-11-12(14)4-1-5-13(11)17(25)24-16-9-10(18(21,22)23)7-8-15(16)20/h1-9H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLYNPGFPDOMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-methylphenyl)amino]-4-oxo-2-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5149878.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)


![5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B5149917.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4-methylbenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5149926.png)
![4,4'-bis[(4-fluorophenyl)sulfonyl]biphenyl](/img/structure/B5149935.png)
![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)

![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)